molecular formula C9H18O3 B118418 3-Hydroxynonanoic acid CAS No. 40165-87-5

3-Hydroxynonanoic acid

Cat. No. B118418
CAS RN: 40165-87-5
M. Wt: 174.24 g/mol
InChI Key: XBUXARJOYUQNTC-UHFFFAOYSA-N
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Description

3-Hydroxynonanoic acid is a carbonyl compound . It is a nonesterified 3-hydroxy acid identified in milk . The molecular formula of this compound is C9H18O3 .


Synthesis Analysis

The synthesis of this compound has been investigated in several studies. For instance, one study reported the simultaneous enzyme/whole-cell biotransformation of C18 Ricinoleic Acid into ®-3-Hydroxynonanoic Acid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C9H18O3 . The exact mass is 174.125594432 g/mol .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. More research is needed to understand the chemical reactions of this compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 174.24 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 303.2±25.0 °C at 760 mmHg, and a flash point of 151.4±19.7 °C . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Environmental Marker in Endotoxin Detection

3-Hydroxynonanoic acid, as a constituent of the lipid A part of lipopolysaccharides, can potentially serve as a chemical marker for endotoxin. Unlike the Limulus amebocyte lysate (LAL) assay, which detects only the water-soluble fraction of bioactive endotoxin, chemical approaches using this compound aim to estimate the total amount of endotoxin present in samples. This is achieved through a method involving HPLC-MS/MS based detection, allowing for quantitative profiling in occupational and environmental samples (Uhlig et al., 2016).

Cytotoxic Activity Against Cancer Cells

Chiral amide derivatives of this compound have been synthesized and demonstrated cytotoxic activity against cancer cells. In particular, a hydroxamic acid derivative from this compound exhibited significant cytotoxic effects against HeLa cells, suggesting its potential application in cancer therapy (Matysiak et al., 2019).

Biosynthesis for Chemical Applications

The biosynthesis of ω-Hydroxynonanoic acid, which includes this compound, from olive oil has been optimized for high productivity. This process involves a biocatalytic system with adsorbent resin and strong base-anion exchange resin, facilitating the conversion of oleic acid into this compound. Such advancements contribute to the industrial biosynthesis of chemicals derived from this compound (Kang et al., 2020).

Gene Expression Control in Microbial Engineering

This compound and related compounds have been utilized in microbial engineering for gene expression control. The development of a 3-hydroxypropionic acid-inducible system from Pseudomonas putida for orthogonal gene expression control in Escherichia coli and Cupriavidus necator highlights its role in facilitating the production of added-value compounds through metabolic engineering (Hanko et al., 2017).

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

Future research could focus on the enzyme-based functionalization of hydrophobic substances . Additionally, the investigation of nonpharmacological interventions including omega-3 HUFAs in clinical practice warrants extrapolating .

properties

IUPAC Name

3-hydroxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUXARJOYUQNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-39-4
Record name Nonanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70955371
Record name 3-Hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

40165-87-5, 33796-87-1, 88930-09-0
Record name 3-Hydroxynonanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40165-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxynonanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 °C
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 3-hydroxynonanoic acid in material science?

A1: this compound serves as a building block for optically active compounds that exhibit liquid crystal properties, including ferroelectricity. [] The type of liquid crystal phase formed (e.g., smectic A, smectic C) and its transition temperatures depend on the specific structural modifications made to the this compound derivative. This control over material properties makes these derivatives promising for applications in displays, sensors, and other liquid crystal-based technologies. []

Q2: Can this compound be produced through biosynthesis?

A2: Yes, bacteria like Pseudomonas aeruginosa PA01 can synthesize polyhydroxyalkanoates (PHAs) incorporating this compound as a monomer when grown on specific carbon sources like nonanoic acid. [] The yield of PHA and the specific monomer composition are influenced by factors like carbon source, temperature, and the presence of additives. []

Q3: Is it possible to obtain enantiomerically pure (R)-3-hydroxynonanoic acid from biological sources?

A3: Yes, researchers have developed methods to isolate enantiomerically pure (R)-3-hydroxynonanoic acid from PHAs accumulated by Pseudomonas putida GPo1. [] The process involves inducing in vivo depolymerization of PHAs, leading to the secretion of (R)-3-hydroxycarboxylic acids, including (R)-3-hydroxynonanoic acid, into the extracellular environment. These monomers can then be purified using techniques like acidic precipitation, chromatography, and solvent extraction. []

Q4: What factors influence the production of PHAs with a high this compound content?

A4: Research indicates that inhibiting fatty acid β-oxidation can significantly enhance the incorporation of this compound into PHAs. [] For instance, using acrylic acid as an inhibitor during the fermentation of Pseudomonas putida KT2440 in a medium containing nonanoic acid and glucose led to a PHA with 93% this compound content, compared to 70% without the inhibitor. []

Q5: Are there any studies exploring the biological activity of this compound derivatives?

A5: Several research groups have synthesized and investigated the cytotoxic activity of chiral amide derivatives of this compound. [, ] These studies highlight the potential of modifying the this compound structure to develop new bioactive compounds. [, ] Additionally, research has explored the antimicrobial properties of ricinoleic and this compound derivatives. [, ]

Q6: Can this compound be obtained through biotransformation of other compounds?

A6: Yes, simultaneous enzyme/whole-cell biotransformation of ricinoleic acid can yield (R)-3-hydroxynonanoic acid, along with 9-hydroxynonanoic acid and 1,9-nonanedioic acid. [] This approach showcases the potential of utilizing biocatalysts to produce this compound from renewable feedstocks. []

Q7: Are there any known applications of this compound in the pharmaceutical field?

A7: Researchers have explored the use of this compound derivatives as potential renin inhibitors. [, ] These studies focused on incorporating this compound into pseudodipeptidic units designed to interact with the active site of renin. [, ] While the initial compounds showed limited activity or stability, they provided valuable insights for further structural modifications to improve their efficacy as potential antihypertensive agents. [, ]

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